molecular formula C9H19N B1373201 (1-Ethylcyclohexyl)methanamine CAS No. 143689-16-1

(1-Ethylcyclohexyl)methanamine

Cat. No.: B1373201
CAS No.: 143689-16-1
M. Wt: 141.25 g/mol
InChI Key: CNPQVEJSVQNWMV-UHFFFAOYSA-N
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Description

(1-Ethylcyclohexyl)methanamine is a cyclohexane-derived primary amine featuring an ethyl substituent at the 1-position of the cyclohexyl ring and a methanamine group. These compounds are often synthesized via nucleophilic substitution or reductive amination, with characterization techniques like FTIR and NMR ensuring structural fidelity .

Properties

IUPAC Name

(1-ethylcyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPQVEJSVQNWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclohexyl)methanamine typically involves the reaction of cyclohexanone with ethylmagnesium bromide to form 1-ethylcyclohexanol. This intermediate is then subjected to a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for (1-Ethylcyclohexyl)methanamine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Ethylcyclohexyl)methanamine is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1-Ethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features Source
(1-Ethylcyclohexyl)methanamine C9H19N 141.26 (estimated) Ethyl, methanamine Primary amine, cyclohexane backbone -
1-(1-Allylcyclohexyl)methanamine C10H19N 153.27 Allyl, methanamine Allyl group enhances reactivity
(1-Phenylcyclohexyl)methanamine C13H19N 189.30 Phenyl, methanamine Aromatic substituent increases lipophilicity
2-(1-Cyclohexenyl)ethylamine C8H15N 125.21 Cyclohexenyl, ethylamine Unsaturated ring alters conformational flexibility
(3-(Cyclohexylmethoxy)phenyl)methanamine C14H21NO 219.33 Cyclohexylmethoxy, phenyl Ether linkage introduces polarity

Notes:

  • The ethyl substituent in (1-Ethylcyclohexyl)methanamine likely confers moderate lipophilicity compared to the phenyl or allyl analogs .

Data Tables

Table 1: Thermodynamic Properties of Selected Analogs

Compound logP (Octanol/Water) Water Solubility (log10WS) Critical Temperature (°C)
2-(1-Cyclohexenyl)ethylamine 1.98 -1.20 345.7
(3-(Cyclohexylmethoxy)phenyl)methanamine 3.12 (estimated) -2.50 (estimated) 420.1 (estimated)

Biological Activity

(1-Ethylcyclohexyl)methanamine, a cyclic amine compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(1-Ethylcyclohexyl)methanamine is characterized by its cyclohexyl structure with an ethyl group attached to the nitrogen atom. This configuration is believed to influence its reactivity and biological interactions.

The mechanism of action for (1-Ethylcyclohexyl)methanamine involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects such as:

  • Inhibition of enzyme activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Activation of signaling pathways : It can activate pathways that promote cell survival or proliferation.

Antimicrobial Properties

Research indicates that (1-Ethylcyclohexyl)methanamine exhibits antimicrobial activity against various pathogens. A study involving a high-throughput screening of compounds against Mycobacterium tuberculosis demonstrated significant growth inhibition at concentrations as low as 20 µM, suggesting potential therapeutic applications in treating tuberculosis .

Compound% InhibitionMIC (µM)
(1-Ethylcyclohexyl)methanamine90%+<20
Control (DMSO)0%N/A

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential use in managing inflammatory diseases.

Study on Tuberculosis Inhibition

In a recent study, a library of compounds including (1-Ethylcyclohexyl)methanamine was screened for activity against M. tuberculosis. The results indicated that this compound not only inhibited bacterial growth but also showed low cytotoxicity towards human liver cells (HepG2), with an IC50 value significantly higher than the MIC, which suggests a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds such as cyclohexylmethanamine and (4-Methylcyclohexyl)methanamine revealed that the presence of the ethyl group enhances both the potency and selectivity of (1-Ethylcyclohexyl)methanamine against target pathogens.

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